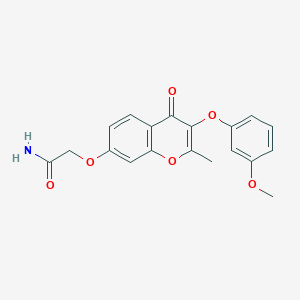

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Description

Properties

IUPAC Name |

2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-11-19(26-14-5-3-4-12(8-14)23-2)18(22)15-7-6-13(9-16(15)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFYZYLFUYVGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a suitable halogenated precursor.

Attachment of the Acetamide Group: The acetamide group can be attached through an amide coupling reaction, using an appropriate amine and acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The methoxy and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are employed for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anti-cancer properties : Compounds related to chromones have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory effects : The methoxyphenoxy group may enhance the compound's ability to modulate inflammatory pathways.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| 3-(3-methoxyphenoxy)-4-oxo-4H-chromen | Anti-tumor | |

| (3-methoxyphenoxy)acetonitrile | Anti-inflammatory | |

| 1-(3-methoxyphenyl)-3-naphthalen | Structural studies |

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer effects of compounds structurally similar to 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide. Results indicated significant inhibition of cell proliferation in various cancer cell lines, suggesting potential for development as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Another research project focused on the anti-inflammatory properties of derivatives related to this compound. The findings showed a reduction in pro-inflammatory cytokines in vitro, highlighting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Scavenging Free Radicals: Acting as an antioxidant to neutralize reactive oxygen species and reduce oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs vary in substituent positions, side chains, and functional groups, leading to differences in bioactivity, solubility, and receptor affinity. Below is a detailed comparison:

Substituent Position and Bioactivity

- Compound 35b (N-[6-Hexyl-3-(3-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide): Shares the 3-methoxyphenyl and methyl substituents but includes a hexyl chain at position 4. This alkyl chain enhances lipophilicity (higher cLogP) and improves membrane permeability compared to the target compound .

- Compound 36 (N-[3-(2-Methoxyphenyl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl]acetamide): The ortho-methoxyphenyl group introduces steric constraints, reducing FPR1 antagonism efficacy compared to the meta-substituted target compound .

Functional Group Modifications

- Compound 37b (3-(3-Methoxyphenyl)-2,6-dimethyl-4-oxo-4H-chromen-7-yl heptanoate): Replaces the acetamide with a heptanoate ester. This modification increases hydrophobicity (cLogP ≈ 5.2) but reduces bioavailability due to slower hydrolysis in vivo .

- Compound in (2-{[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-(2-isopropylphenyl)acetamide): Incorporates a trifluoromethyl group at position 2, which enhances metabolic stability and electron-withdrawing effects, improving receptor-ligand interactions .

- Compound in ((±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide): Substitutes the 3-methoxyphenoxy group with a chloro-phenylacetamide. This derivative exhibits superior anti-inflammatory activity (IC₅₀ = 12 μM vs. ibuprofen’s IC₅₀ = 25 μM) due to halogen-mediated hydrophobic interactions .

Core Scaffold Variations

- Compound in (2-[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide): Features a tetrahydro-benzo[c]chromen core instead of coumarin. The saturated ring system reduces planarity, altering binding modes but improving solubility (cLogP = 3.1) .

Data Tables: Key Comparative Properties

Biological Activity

The compound 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide , a derivative of chromone, has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological activity, drawing from various research findings.

Chemical Structure and Properties

The molecular formula for 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide is , with a molecular weight of approximately 340.33 g/mol. The compound features a chromone backbone, which is linked to an acetamide group through an ether bond. This unique structure suggests diverse chemical reactivity and potential biological interactions.

Synthesis

Synthesis of this compound typically involves several steps, including:

- Formation of the Chromone Core : Utilizing methods such as the Suzuki–Miyaura coupling reaction.

- Esterification : Reacting the chromone derivative with acetic acid or acetic anhydride.

- Purification : Employing chromatographic techniques to isolate the desired product.

Biological Activity

Research indicates that compounds similar to 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide exhibit significant biological activities, including:

Anti-inflammatory Properties

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases .

Antioxidant Activity

The antioxidant properties are attributed to its ability to scavenge free radicals, which can mitigate oxidative stress in cells.

Anticancer Potential

There is emerging evidence that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The mechanisms may involve the modulation of cell cycle regulators and apoptosis pathways.

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that derivatives of this compound can reduce cell viability in various cancer cell lines, indicating potential as an anticancer agent.

- Mechanistic Insights : Studies utilizing molecular docking have indicated that 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide may interact with specific proteins involved in cancer progression and inflammation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(3-methoxyphenoxy)-4-oxo-4H-chromen | Contains a methoxyphenyl group | Studied for anti-tumor effects |

| (3-methoxyphenoxy)acetonitrile | Similar methoxyphenoxy group | Used in various chemical applications |

| 1-(3-methoxyphenyl)-3-naphthalen | Shares methoxy group | Investigated for structural properties |

The comparative analysis highlights the unique aspects of 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide, particularly its dual functionality derived from both chromenone and acetamide structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a coumarin core (e.g., 7-hydroxy-2-methyl-4H-chromen-4-one). Introduce the 3-methoxyphenoxy group via nucleophilic aromatic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux .

- Step 2 : Functionalize the 7-hydroxy position with an acetamide group via a chloroacetylation reaction. Use TLC (silica gel, CH₂Cl₂/MeOH gradient) to monitor reaction progress .

- Optimization : Adjust stoichiometry (e.g., 1.5 equivalents of chloroacetyl chloride) and reaction time (overnight stirring) to improve yield. Purify via column chromatography (hexane/ethyl acetate) and characterize intermediates using H/C NMR .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Spectroscopy :

- NMR : Use H NMR (CDCl₃, 300 MHz) to confirm methoxy ( ~3.8 ppm) and acetamide ( ~2.1 ppm) groups. C NMR identifies carbonyl signals (e.g., 4-oxo chromenone at ~175 ppm) .

- Crystallography :

- X-ray diffraction : Refine crystal structures using SHELXL (for small molecules) or SHELXTL. Analyze anisotropic displacement parameters with ORTEP for Windows .

- Validation : Cross-check crystallographic data with WinGX-generated CIF files to resolve packing discrepancies .

Q. What initial biological screening approaches are appropriate to assess its bioactivity?

- In vitro assays :

- Enzyme inhibition : Test against targets like alcohol dehydrogenase (ADH) or Helicobacter pylori succinate dehydrogenase (HpSDH) using IC₅₀ measurements (e.g., microplate reader at 340 nm) .

- Cytotoxicity : Evaluate using MTT assays on cancer cell lines (e.g., HeLa) at concentrations of 1–50 µM .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the compound's reactivity?

- Case study : If DFT calculations predict higher electrophilicity at the 4-oxo group but experimental data show reactivity at the methoxyphenoxy moiety:

- Re-evaluate solvation effects : Use COSMO-RS to model solvent interactions in DMF or THF .

- Validate intermediates : Isolate and characterize transient species (e.g., via LC-MS) to identify competing reaction pathways .

- Tool : Compare experimental XRD bond lengths/angles with Gaussian-optimized geometries .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

- Derivatization :

- Modify substituents : Replace the 3-methoxyphenoxy group with electron-withdrawing groups (e.g., sulfonyl) to assess impact on bioactivity .

- Bioisosteres : Substitute the acetamide with sulfonamide or urea moieties to improve metabolic stability .

- Data analysis :

- Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .

Q. What advanced computational methods are used to model interactions with biological targets?

- Molecular docking :

- Software : AutoDock Vina or Schrödinger Suite.

- Targets : Dock into ADH active sites (PDB: 1HDX) to identify H-bond interactions with His-67 and NAD cofactors .

- MD simulations :

- Protocol : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and free energy profiles (MM-PBSA) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for acetamide coupling to avoid hydrolysis .

- Crystallography : For twinned crystals, use SHELXD for structure solution and TWINLAW for matrix refinement .

- Bioactivity : Include positive controls (e.g., curcumin for HpSDH inhibition) to validate assay reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.